molecular formula C20H19F2NO3S B2496204 1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326860-19-8

1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

Cat. No.: B2496204
CAS No.: 1326860-19-8
M. Wt: 391.43
InChI Key: WPPFFWDNCBWCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with butyl, difluoro, and sulfonyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Fluorine Atoms: The difluoro substitution at positions 6 and 7 can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Butyl Substitution: The butyl group can be introduced via alkylation reactions, using butyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base.

    Coupling: Palladium catalysts with boronic acids or alkenes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance binding affinity to certain proteins, while the fluorine atoms can improve metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6,7-difluoroquinoline: Lacks the butyl and sulfonyl groups, potentially less bioactive.

    1-butylquinoline: Lacks the difluoro and sulfonyl groups, different chemical properties.

    3-[(3-methylphenyl)sulfonyl]quinoline: Lacks the butyl and difluoro groups, different biological activity.

Uniqueness

1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing (difluoro) and electron-donating (butyl) groups, along with the sulfonyl moiety, can influence its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-butyl-6,7-difluoro-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c1-3-4-8-23-12-19(27(25,26)14-7-5-6-13(2)9-14)20(24)15-10-16(21)17(22)11-18(15)23/h5-7,9-12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPFFWDNCBWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.